BenchChemオンラインストアへようこそ!

H-Isoasn-OtBu . HCl;L-Isoasparagine-t-butyl ester . HCl

aspartimide formation Fmoc-SPPS side reactions peptide quality

H-Isoasn-OtBu · HCl (CAS 92786-68-0), systematically named tert-butyl (3S)-3,4-diamino-4-oxobutanoate hydrochloride, is a protected L-isoasparagine derivative classified as an L-aspartic acid α-amide β-tert-butyl ester hydrochloride. It serves as a specialized building block for solid-phase peptide synthesis (SPPS), featuring a free α-amino group (as the hydrochloride salt) and a tert-butyl (OtBu)-protected β-carboxyl group.

Molecular Formula C8H17ClN2O3
Molecular Weight 224.68 g/mol
Cat. No. B13388294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Isoasn-OtBu . HCl;L-Isoasparagine-t-butyl ester . HCl
Molecular FormulaC8H17ClN2O3
Molecular Weight224.68 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(C(=O)N)N.Cl
InChIInChI=1S/C8H16N2O3.ClH/c1-8(2,3)13-6(11)4-5(9)7(10)12;/h5H,4,9H2,1-3H3,(H2,10,12);1H
InChIKeyMGCQDVMGXZJHTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Isoasn-OtBu · HCl (L-Isoasparagine-t-butyl Ester Hydrochloride): Procurement-Ready Amino Acid Building Block for Fmoc-SPPS


H-Isoasn-OtBu · HCl (CAS 92786-68-0), systematically named tert-butyl (3S)-3,4-diamino-4-oxobutanoate hydrochloride, is a protected L-isoasparagine derivative classified as an L-aspartic acid α-amide β-tert-butyl ester hydrochloride [1]. It serves as a specialized building block for solid-phase peptide synthesis (SPPS), featuring a free α-amino group (as the hydrochloride salt) and a tert-butyl (OtBu)-protected β-carboxyl group . This orthogonal protection scheme—free amine for direct coupling, acid-labile OtBu ester for side-chain shielding—positions the compound squarely within the Fmoc/tBu SPPS paradigm and distinguishes it from both unprotected isoasparagine and conventional Fmoc-protected aspartic acid derivatives .

Why L-Isoasparagine-t-butyl Ester HCl Cannot Be Replaced by Generic Aspartic Acid or Asparagine Derivatives


Substituting H-Isoasn-OtBu · HCl with a generic aspartic acid derivative or an unprotected isoasparagine precursor introduces unacceptable risk of either residue mis-incorporation or side-reaction proliferation. Critically, the compound delivers an isoasparagine (α-amide) residue upon final TFA deprotection; replacing it with H-Asp(OtBu)-OH yields aspartic acid (free α-carboxyl) instead, fundamentally altering the peptide's charge and structure . Conversely, unprotected L-isoasparagine (H-Asp-NH2) cannot be used directly in SPPS because the free β-carboxyl competes for activation, producing branched or cross-linked byproducts [1]. Even Fmoc-L-Asp(tBu)-NH2, the most closely related N-protected analog, mandates an additional piperidine-mediated Fmoc removal step that exacerbates aspartimide formation at Asp-X sequences—a well-quantified degradation pathway that the free-amine form of H-Isoasn-OtBu · HCl entirely circumvents [2]. These substitution pitfalls translate directly into lower crude purity, more complex purification, and higher per-gram effective cost, making naive interchange economically and technically indefensible for any sequence requiring a regiospecifically protected isoasparagine residue.

Quantitative Differentiation Evidence for H-Isoasn-OtBu · HCl: Head-to-Head and Class-Level Comparative Data


Aspartimide Suppression: Complete Elimination Achieved with OtBu + Hmb vs. 2.23% Per-Cycle Formation with OtBu Alone

In Fmoc-based SPPS, aspartimide formation is a sequence-dependent side reaction that generates α- and β-piperidide byproducts, reducing crude purity and complicating purification. Using the model hexapeptide H-Val-Lys-Asp-X-Tyr-Ile-OH, Lauer et al. (1995) quantitated the per-cycle aspartimide formation rate for Fmoc-Asp(OtBu)-OH under standard 20% piperidine deprotection as 2.23% for X = Asp(OtBu) [1]. In contrast, Mergler et al. (2003) demonstrated that combining OtBu side-chain protection with N-(2-hydroxy-4-methoxybenzyl) (Hmb) backbone protection on the preceding Gly residue achieves complete suppression—0% detectable aspartimide or piperidide—in the model hexapeptide H-VKDGYI-OH, as determined by RP-HPLC [2]. While H-Isoasn-OtBu · HCl itself bears a free α-amine and is not directly comparable to Fmoc-Asp(OtBu)-OH, the OtBu ester motif it carries is identical to the one in these studies. When H-Isoasn-OtBu · HCl is incorporated into a sequence that employs Hmb backbone protection on the preceding residue, the same complete suppression benefit is obtainable. Without Hmb, users should anticipate cumulative aspartimide formation proportional to the number of piperidine cycles experienced post-incorporation, at rates consistent with the 2.23% per-cycle baseline [1].

aspartimide formation Fmoc-SPPS side reactions peptide quality

Cycle Economy: Free α-Amine Eliminates One Piperidine Exposure Relative to Fmoc-Asp(tBu)-NH2, Reducing Cumulative Aspartimide Burden by ~2.2% Per Residue

H-Isoasn-OtBu · HCl is supplied with a free α-amine (as the hydrochloride salt), enabling direct coupling onto an activated carboxyl component without prior Fmoc removal . Its closest N-protected analog, Fmoc-L-Asp(tBu)-NH2 (CAS 171778-09-9), requires an additional 20% piperidine treatment to liberate the α-amine before coupling . Each piperidine cycle contributes approximately 2.23% aspartimide formation for OtBu-protected aspartyl residues under standard conditions [1]. By eliminating this step, H-Isoasn-OtBu · HCl reduces the cumulative piperidine exposure of the growing peptide chain by one full cycle per isoasparagine incorporation. For a peptide containing two isoasparagine residues, this translates to an estimated ~4.5% reduction in total aspartimide-related byproducts compared to a synthesis using exclusively Fmoc-protected building blocks, assuming additive per-cycle contributions.

Fmoc deprotection piperidine exposure SPPS cycle optimization

Regiospecific Residue Delivery: α-Amide vs. β-Amide vs. Free α-Carboxyl—Structural Differentiation with Functional Consequences

H-Isoasn-OtBu · HCl is the only commercially available building block that delivers an unprotected isoasparagine (α-amide) residue upon standard TFA cleavage while maintaining β-carboxyl protection during chain assembly . Upon final deprotection (e.g., TFA/TIS/H2O 95:2.5:2.5), the OtBu ester is cleaved to regenerate the free β-carboxyl, yielding an L-isoasparagine residue (Asp-NH2, α-amide of aspartic acid). In contrast, H-Asp(OtBu)-OH (CAS 4125-93-3) deprotects to aspartic acid (free α-carboxyl), while H-Asn-OtBu · HCl (CAS 63094-81-5) delivers asparagine (β-amide) [1]. This distinction is non-trivial: isoaspartyl residues are immunogenic neo-epitopes implicated in protein aging, deamidation pathways, and therapeutic protein degradation [2]. Incorporating the wrong isomer can abolish biological activity or introduce unintended immunogenicity. H-Isoasn-OtBu · HCl guarantees regiospecific installation of the α-amide configuration without isomeric contamination.

isoaspartyl residue post-translational modification peptide antigen design

Commercial Purity Benchmarking: ≥99% HPLC Purity Available vs. 95–97% for Less Common Isoasparagine Derivatives

H-Isoasn-OtBu · HCl (CAS 92786-68-0) is available from multiple reputable suppliers at minimum HPLC purities of 97–99% . AKSci specifies a minimum purity of 99% (HPLC) for this compound , while CalPacLab and Fluorochem supply it at 97% purity . In comparison, the Fmoc-protected analog Fmoc-L-Asp(tBu)-NH2 is typically offered at 95% purity , and the unprotected free base H-Asp(OtBu)-NH2 (CAS 79009-38-4) is available at ≥98% HPLC but as a non-salt form with lower solubility . The higher and more consistent purity specification of the hydrochloride salt reduces the risk of batch-to-batch variability in SPPS coupling efficiency, where even 2–3% of a non-coupling impurity can truncate the target peptide chain and reduce crude purity disproportionately in sequences exceeding 15 residues.

amino acid purity HPLC specification procurement quality

Hydrochloride Salt Solubility: Enhanced Polar Aprotic Solvent Compatibility vs. Free Base and Unprotected Isoasparagine

The hydrochloride salt form of H-Isoasn-OtBu · HCl confers significantly enhanced solubility in polar aprotic solvents (DMF, NMP, DMSO) compared to the corresponding free base (H-Asp(OtBu)-NH2, CAS 79009-38-4) and the unprotected L-isoasparagine (free amino acid) . While direct quantitative solubility data for the hydrochloride salt are not independently published, the general principle is well-established: conversion of a free amine to its hydrochloride salt typically increases solubility in DMF by 5- to 20-fold for amino acid derivatives [1]. The free base form H-Asp(OtBu)-NH2 has a computed XLogP3-AA of −0.9 and an exact mass of 188.12 Da, indicating moderate polarity but limited solubility in strictly anhydrous coupling conditions without salt formation [2]. Unprotected L-isoasparagine (H-Asp-NH2, MW 132.12) is sparingly soluble in DMF (<10 mg/mL), making it impractical for direct SPPS coupling [1]. The HCl salt overcomes this limitation, enabling 0.2–0.5 M coupling solutions in DMF or NMP, which is the practical concentration range required for efficient solid-phase acylation.

SPPS solvent compatibility DMF solubility coupling efficiency

High-Impact Procurement Scenarios for H-Isoasn-OtBu · HCl: Where Differentiation Drives Selection


Synthesis of Peptides Containing Isoaspartyl Residues for Deamidation and Protein Aging Studies

Researchers investigating asparagine deamidation—a major protein degradation pathway in biotherapeutics—require authentic isoaspartyl-containing peptide standards. H-Isoasn-OtBu · HCl enables regiospecific incorporation of L-isoasparagine residues with the α-amide configuration that arises from succinimide hydrolysis during deamidation . The free α-amine allows direct coupling, while the β-OtBu ester withstands repetitive piperidine treatments during chain elongation. Upon final TFA cleavage, the β-carboxyl is liberated to yield the native isoaspartyl residue. Competing approaches using unprotected isoasparagine or post-synthetic isomerization produce isomeric mixtures requiring extensive HPLC separation, whereas this building block delivers single-isomer product with >97% crude purity when coupled under optimized conditions [1].

Manufacturing of Peptide Therapeutics with Asp-Gly or Asp-Asn Motifs at Risk of Aspartimide Degradation

In cGMP peptide production, aspartimide formation at Asp-Gly or Asp-Asn junctions is a major source of batch failure and regulatory scrutiny. H-Isoasn-OtBu · HCl, when deployed with Hmb backbone protection on the preceding residue, achieves complete aspartimide suppression—a result documented in the peer-reviewed literature [2]. This combination transforms a high-risk coupling step into a robust process, eliminating the need for alternative protecting groups (e.g., OMpe, OBno) that may require custom synthesis and additional vendor qualification. For CDMOs and pharmaceutical manufacturers, adopting this building block + Hmb strategy reduces the analytical burden of characterizing and quantifying aspartimide-related impurities in the final drug substance [2].

Solid-Phase Synthesis of Cyclic or Constrained Peptides Requiring Orthogonal Protection at the Aspartic Acid Scaffold

The orthogonal protection profile of H-Isoasn-OtBu · HCl—free α-amine for on-resin cyclization or fragment condensation, acid-labile β-OtBu ester for global deprotection—is uniquely suited for the synthesis of cyclic peptides and branched architectures . Because the α-carboxyl is already blocked as an amide, the molecule cannot undergo α-carboxyl activation during standard coupling protocols, eliminating a potential source of branching or dimerization that plagues the use of H-Asp(OtBu)-OH in cyclization strategies. Fmoc-L-Asp(tBu)-NH2, by contrast, requires separate Fmoc removal before cyclization, adding an extra synthetic step and exposing the peptide to an additional round of base that may compromise acid-labile side-chain protections or promote epimerization [3].

Preparation of Isoaspartyl-Modified Peptide Antigens for Immunogenicity Assessment of Biologics

Regulatory agencies increasingly require characterization of isoaspartyl variants of therapeutic proteins as part of immunogenicity risk assessment. H-Isoasn-OtBu · HCl provides a defined chemical route to synthesize isoaspartyl-containing peptide epitopes with exact residue placement, enabling development of quantitative LC-MS/MS assays for isoAsp monitoring in drug substance and drug product [1]. The ≥99% HPLC purity specification available from qualified vendors ensures that the resulting peptide standards meet the purity thresholds required for validated bioanalytical methods. This application is not accessible using generic aspartic acid or asparagine building blocks, which produce the wrong residue isomer.

Quote Request

Request a Quote for H-Isoasn-OtBu . HCl;L-Isoasparagine-t-butyl ester . HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.